molecular formula C34H36N6O4S B12919781 Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 21271-99-8

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate

Cat. No.: B12919781
CAS No.: 21271-99-8
M. Wt: 624.8 g/mol
InChI Key: WQCXFXJGZXGMEA-UHFFFAOYSA-N
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Description

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound that belongs to the class of pyrido[2,3-b]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including sulfonamide, phenethylamine, and carbamate, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and 1,2-diketones.

    Introduction of the phenethylamine moiety: This step involves the reaction of the pyrido[2,3-b]pyrazine core with 4-(N,N-diethylsulfamoyl)phenethylamine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It exhibits various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby exerting its antitumor activity .

Comparison with Similar Compounds

Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other pyrido[2,3-b]pyrazine derivatives, such as:

Properties

CAS No.

21271-99-8

Molecular Formula

C34H36N6O4S

Molecular Weight

624.8 g/mol

IUPAC Name

ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C34H36N6O4S/c1-4-40(5-2)45(42,43)27-19-17-24(18-20-27)21-22-35-28-23-29(37-34(41)44-6-3)36-33-32(28)38-30(25-13-9-7-10-14-25)31(39-33)26-15-11-8-12-16-26/h7-20,23H,4-6,21-22H2,1-3H3,(H2,35,36,37,39,41)

InChI Key

WQCXFXJGZXGMEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCNC2=CC(=NC3=C2N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC

Origin of Product

United States

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